molecular formula C3H4N3NaO2 B12671824 4-Nitro-1H-imidazole, sodium salt CAS No. 58031-81-5

4-Nitro-1H-imidazole, sodium salt

Cat. No.: B12671824
CAS No.: 58031-81-5
M. Wt: 137.07 g/mol
InChI Key: XZXHCWYUJOXWNC-UHFFFAOYSA-N
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Description

4-Nitro-1H-imidazole, sodium salt is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The sodium salt form enhances the solubility of the compound in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-imidazole typically involves the nitration of imidazole. One common method is the reaction of imidazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-1H-imidazole, sodium salt may involve a continuous flow process where imidazole is nitrated using a mixture of nitric and sulfuric acids. The resulting 4-Nitro-1H-imidazole is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-imidazole, sodium salt undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

4-Nitro-1H-imidazole, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and antiprotozoal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-1H-imidazole, sodium salt involves the reduction of the nitro group to form reactive nitrogen species. These reactive species can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets nucleic acids and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Known for its antiprotozoal activity.

    Secnidazole: Used in the treatment of bacterial vaginosis.

Uniqueness

4-Nitro-1H-imidazole, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which enhances its solubility and bioavailability. This makes it particularly useful in applications where water solubility is crucial.

Properties

CAS No.

58031-81-5

Molecular Formula

C3H4N3NaO2

Molecular Weight

137.07 g/mol

IUPAC Name

sodium;5-nitro-1,2-dihydroimidazol-3-ide

InChI

InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1

InChI Key

XZXHCWYUJOXWNC-UHFFFAOYSA-N

Canonical SMILES

C1NC(=C[N-]1)[N+](=O)[O-].[Na+]

Origin of Product

United States

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